7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
7-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl group at position 7 and a 4-methoxyphenyl group at position 3. The oxadiazole moiety enhances metabolic stability and bioavailability, while the 4-bromophenyl and 4-methoxyphenyl substituents contribute to electronic and steric effects, influencing receptor binding and solubility.
Properties
Molecular Formula |
C23H15BrN4O4 |
|---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15BrN4O4/c1-31-17-9-7-16(8-10-17)28-22(29)18-11-4-14(12-19(18)25-23(28)30)21-26-20(27-32-21)13-2-5-15(24)6-3-13/h2-12H,1H3,(H,25,30) |
InChI Key |
ZHNBEOCFHKAQPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The bromophenyl and methoxyphenyl groups are then introduced via substitution reactions. The final step involves the formation of the tetrahydroquinazoline-dione core through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of advanced materials, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure Variations
The quinazoline-dione core distinguishes this compound from analogs with triazole, pyrazole, or benzoxazole backbones. Key differences include:
Structural Implications : The rigid quinazoline-dione core may limit conformational flexibility compared to pyrazolines but enhances target specificity.
Substituent Effects
Bromophenyl Group
- Positional Isomerism: The 4-bromophenyl group in the target compound contrasts with 2-bromophenyl derivatives (e.g., ).
- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes the oxadiazole ring, enhancing electrophilic character for nucleophilic interactions .
Methoxyphenyl vs. Hydroxyphenyl
- 4-Methoxyphenyl : The methoxy group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to hydroxyphenyl analogs (e.g., ’s triazolone), improving membrane permeability.
- 4-Hydroxyphenyl : Hydroxyl groups enhance hydrogen bonding but reduce metabolic stability due to susceptibility to glucuronidation .
Spectral and Analytical Data Comparison
Key Observations : The target compound’s mass is higher due to the quinazoline-oxadiazole framework. Its IR spectrum would lack the C=S stretch (1212 cm⁻¹) seen in triazole-thiones .
Biological Activity
The compound 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings about its biological activity, including its potential as an anticancer agent and its antioxidant properties.
Chemical Structure and Properties
The molecular structure of the compound features a quinazoline core substituted with a 4-bromophenyl group and a 4-methoxyphenyl group. The oxadiazole moiety is known for contributing to biological activity, particularly in anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties . The incorporation of the oxadiazole ring into the quinazoline structure enhances its efficacy against various cancer cell lines. For instance:
- Quinazolinone derivatives have shown effectiveness against different tumor subpanels, including A549 (lung cancer), K-562 (chronic myeloid leukemia), and HL-60 (acute promyelocytic leukemia) cell lines .
- A study highlighted that compounds similar to the target compound showed potent inhibition of the platelet-derived growth factor (PDGF) receptor, which is crucial for tumor growth and metastasis .
| Compound | Activity | Cell Lines Tested |
|---|---|---|
| This compound | Anticancer | A549, K-562, HL-60 |
| 2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-one | Broad-spectrum antitumor | Various |
| 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones | Antileukemic | L-1210 |
Antioxidant Activity
The antioxidant potential of quinazoline derivatives has been well-documented. The presence of methoxy groups in the structure is often linked to enhanced antioxidant activity:
- Studies utilizing assays such as CUPRAC and ABTS have demonstrated that certain substitutions on the phenyl rings significantly improve antioxidant capacity .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Kinases : Compounds within this class often inhibit key kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : They may also modulate ROS levels, thus affecting cell survival pathways.
Case Studies
Several case studies have been conducted on related compounds:
- Synthesis and Evaluation : A series of quinazolinone derivatives were synthesized to evaluate their anticancer activity against multiple cell lines. Results indicated that modifications at specific positions significantly influenced their potency .
- Antioxidant Studies : Research focusing on 2-substituted quinazolinones revealed that compounds with hydroxyl groups showed enhanced metal-chelating properties alongside antioxidant effects .
Q & A
Q. What synthetic strategies are recommended for preparing 7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4-dione?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1 : Construct the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or HATU) .
- Step 2 : Introduce the quinazoline-dione core via condensation of anthranilic acid derivatives with urea/thiourea analogs, followed by functionalization at the 3- and 7-positions.
- Critical Conditions : Control reaction temperature (80–120°C) and use anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic signals:
- Quinazoline-dione core : Aromatic protons at δ 7.5–8.5 ppm (C2-H and C7-H), with deshielding due to electron-withdrawing groups.
- Oxadiazole ring : Absence of NH protons (confirmed by DEPT-135) and signals for C5-oxadiazole carbon at ~160–165 ppm .
- FT-IR : Key peaks include C=O stretches (~1680–1720 cm⁻¹ for quinazoline-dione and oxadiazole) and C-O-C vibrations (~1250 cm⁻¹ for the methoxyphenyl group) .
Q. What crystallographic parameters are critical for resolving its 3D structure via X-ray diffraction?
- Methodological Answer : Single-crystal X-ray analysis requires:
- Crystal Quality : Needle-like crystals grown via slow evaporation (e.g., DCM/hexane).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
- Key Metrics :
- R factor : ≤0.05 (e.g., R = 0.048 in related oxadiazole derivatives ).
- Bond Lengths : Validate oxadiazole C–N (1.28–1.32 Å) and quinazoline C=O (1.21–1.23 Å) .
Advanced Research Questions
Q. How to design in vitro cytotoxicity assays to minimize false positives for this compound?
- Methodological Answer :
- Cell Lines : Use multiple cancer (e.g., MCF-7, HeLa) and non-cancerous (e.g., HEK-293) cell lines.
- Controls : Include cisplatin (positive control) and DMSO (vehicle control).
- Assay Conditions :
- MTT/WST-1 : Incubate for 48–72 hours; measure IC₅₀ with triplicate replicates.
- Confounders : Pre-filter compounds to exclude pan-assay interference compounds (PAINS) via cheminformatics tools .
- Validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) .
Q. How can DFT calculations elucidate the electronic structure-bioactivity relationship?
- Methodological Answer :
- Modeling : Optimize geometry at B3LYP/6-311G(d,p) level.
- Frontier Orbitals : Analyze HOMO-LUMO gaps to predict reactivity (e.g., lower gaps correlate with higher bioactivity in oxadiazole derivatives ).
- Electrostatic Potential (ESP) : Map charge distribution to identify nucleophilic/electrophilic sites for target binding .
Q. How to systematically troubleshoot yield variability during synthesis?
- Methodological Answer :
- Stepwise Analysis :
Intermediate Purity : Check via HPLC (e.g., ≥95% purity for amidoxime precursors).
Reagent Stability : Use fresh POCl₃; store under inert atmosphere.
Temperature Control : Ensure precise heating (e.g., oil bath vs. microwave).
- Byproduct Identification : Use LC-MS to detect side products (e.g., hydrolysis of oxadiazole to amides).
- Optimization : Apply DoE (Design of Experiments) to test solvent/base combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
